molecular formula C20H21N7O3 B11531042 5-amino-3-{(Z)-1-cyano-2-[3-nitro-4-(piperidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-1-cyano-2-[3-nitro-4-(piperidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11531042
M. Wt: 407.4 g/mol
InChI Key: WFDMPXMHYZWBAE-XNTDXEJSSA-N
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Description

5-amino-3-{(Z)-1-cyano-2-[3-nitro-4-(piperidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, nitro, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-{(Z)-1-cyano-2-[3-nitro-4-(piperidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Amination: Introduction of the amino group.

    Hydroxylation: Introduction of the hydroxyl group.

    Cyclization: Formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studied for its interactions with biological targets.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-3-{(Z)-1-cyano-2-[3-nitro-4-(piperidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-3-{(Z)-1-cyano-2-[3-nitro-4-(piperidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile lies in its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H21N7O3

Molecular Weight

407.4 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(3-nitro-4-piperidin-1-ylphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C20H21N7O3/c21-12-15(19-16(13-22)20(23)26(24-19)8-9-28)10-14-4-5-17(18(11-14)27(29)30)25-6-2-1-3-7-25/h4-5,10-11,28H,1-3,6-9,23H2/b15-10+

InChI Key

WFDMPXMHYZWBAE-XNTDXEJSSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO)[N+](=O)[O-]

Origin of Product

United States

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